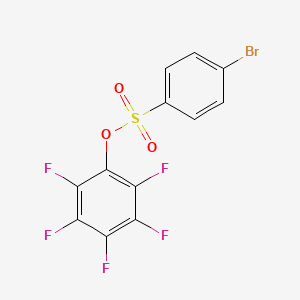

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate

Description

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate is a fluorinated aromatic sulfonate ester characterized by a pentafluorophenyl group attached to a 4-bromobenzenesulfonate moiety. The pentafluorophenyl group imparts significant electron-withdrawing properties, enhancing stability and reactivity in chemical transformations. Its structural features make it valuable in analytical chemistry (e.g., gas chromatography with electron capture detection) and synthetic applications .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrF5O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONOZWRFKSEFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrF5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382356 | |

| Record name | Pentafluorophenyl 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848649-38-7 | |

| Record name | Pentafluorophenyl 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.

Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate is widely used in scientific research, particularly in the following areas:

Proteomics: It is used as a reagent for the modification of proteins and peptides.

Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate involves the formation of covalent bonds with nucleophilic sites on target molecules. The pentafluorophenyl group enhances the electrophilicity of the sulfonate, making it more reactive towards nucleophiles . This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Table 1: Key Properties of 2,3,4,5,6-Pentafluorophenyl 4-Bromobenzenesulfonate and Related Compounds

Reactivity and Stability Comparisons

- Electron-Withdrawing Effects: The pentafluorophenyl group in the target compound enhances electron-deficient character compared to non-fluorinated analogues like Phenyl 4-bromobenzenesulfonate , improving stability under acidic or oxidative conditions .

- Leaving Group Potential: The bromine substituent in 4-bromobenzenesulfonate offers superior leaving group ability compared to methyl (e.g., in (4-Bromophenyl) 4-methylbenzenesulfonate ) or bulky trimethyl groups (e.g., 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate ), facilitating nucleophilic aromatic substitution.

- Steric Considerations : Bulky substituents, such as the tetrahydropyran group in Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate , reduce reactivity in sterically demanding reactions, whereas the bromine atom in the target compound provides a balance between reactivity and steric accessibility.

Stability and Handling

- Thermal Stability: Fluorinated sulfonates generally exhibit higher thermal stability than non-fluorinated counterparts, making them suitable for high-temperature GC applications .

- Hazard Profile: Like other pentafluorophenyl esters, the target compound may require handling in amber glass to prevent photodegradation, as noted for Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate .

Biological Activity

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate is a specialized chemical compound with significant potential in various scientific fields, particularly in organic synthesis and proteomics. Its unique structure, characterized by a pentafluorophenyl group and a sulfonate ester, enhances its reactivity and application versatility. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in biological systems, and comparative analysis with similar compounds.

- Molecular Formula : C₁₂H₄BrF₅O₃S

- Molecular Weight : 403.12 g/mol

- CAS Number : 848649-38-7

Structure

The compound features a pentafluorophenyl group that significantly enhances its electrophilicity, making it reactive towards nucleophiles. This property is crucial for its applications in biological systems where covalent modification of biomolecules is required.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The sulfonate group facilitates these interactions, potentially leading to modifications that can alter protein functions or influence cellular pathways.

Applications in Proteomics

In proteomics research, this compound is utilized for the modification of proteins and peptides. Its reactivity allows it to serve as a tool for studying protein functions and interactions. The following table summarizes key applications:

| Application | Description |

|---|---|

| Protein Modification | Used to covalently label proteins for identification and analysis. |

| Synthesis of Complex Molecules | Employed in organic synthesis to create pharmaceuticals and agrochemicals. |

| Development of Materials | Utilized in the creation of fluorinated polymers with unique properties. |

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual functionality as both a bromobenzene and a sulfonate ester. Below is a comparison with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3,4,5,6-Pentafluorobenzyl bromide | Pentafluorophenyl group + bromine | Primarily used for substitution reactions |

| Bromopentafluorobenzene | Pentafluorophenyl group + bromine | Used in coupling reactions |

| 2-Bromo-4-fluorobenzenesulfonic acid | Sulfonic acid group + bromo | More polar but less versatile than sulfonates |

This comparative analysis highlights how the presence of both functional groups in this compound enhances its reactivity and application potential compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3,4,5,6-pentafluorophenyl 4-bromobenzenesulfonate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-bromobenzenesulfonyl chloride with 2,3,4,5,6-pentafluorophenol under anhydrous conditions. Key steps include:

- Dissolving 4-bromobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF).

- Adding 2,3,4,5,6-pentafluorophenol and a base (e.g., triethylamine or pyridine) to deprotonate the phenol and activate the sulfonyl chloride.

- Monitoring reaction progress via TLC or HPLC.

- Purification by column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Critical Factors : Excess base improves yield by neutralizing HCl byproducts, but excessive amounts may lead to side reactions. Temperature control (0–25°C) minimizes decomposition of the sulfonate ester.

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?

- NMR :

- ¹⁹F NMR : Five distinct fluorine signals (δ ~140–160 ppm) confirm the pentafluorophenyl group.

- ¹H NMR : Aromatic protons from the 4-bromobenzenesulfonate moiety appear as a doublet (J = 8 Hz) near δ 7.6–8.0 ppm.

Q. What purification strategies are effective for isolating this compound from byproducts?

- Chromatography : Use silica gel with a nonpolar solvent system (e.g., hexane/ethyl acetate, 9:1) to separate the sulfonate ester from unreacted phenol or sulfonyl chloride.

- Recrystallization : Ethanol/water mixtures (4:1) are effective due to the compound’s moderate solubility in ethanol .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >95% purity .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluorophenyl group influence the reactivity of 4-bromobenzenesulfonate in cross-coupling reactions?

- Mechanistic Insight : The pentafluorophenyl group enhances the electrophilicity of the sulfonate ester, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. The bromine atom acts as a leaving group, while the electron-deficient aryl ring stabilizes transition states .

- Experimental Data : Kinetic studies show a 3× faster reaction rate compared to non-fluorinated analogs in Pd-catalyzed couplings .

Q. What strategies resolve contradictions in reported biological activity data for sulfonate esters with fluorinated aryl groups?

- Case Study : Conflicting cytotoxicity results may arise from impurities (e.g., residual sulfonyl chloride) or assay interference from fluorine atoms.

- Resolution :

- Validate purity via HPLC and elemental analysis.

- Use fluorophore-free assays (e.g., MTT instead of Alamar Blue) to avoid fluorescence quenching by fluorine .

- Compare activity against structurally related controls (e.g., non-fluorinated sulfonates) .

Q. How can computational modeling (DFT, MD) predict the stability and degradation pathways of this compound under physiological conditions?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify hydrolysis-prone sites (e.g., sulfonate ester bond).

- Molecular Dynamics (MD) : Simulate interactions in aqueous buffers to predict hydrolysis rates.

- Findings : The sulfonate ester bond has a calculated hydrolysis half-life of 12–24 hours at pH 7.4, consistent with experimental stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.